4-(3-Aminooxetan-3-yl)benzonitrile
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Overview
Description
4-(3-Aminooxetan-3-yl)benzonitrile is a chemical compound that features a benzonitrile group attached to an oxetane ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nitrile introduction through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminooxetan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzonitrile derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-(3-Aminooxetan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-Aminooxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. For example, it can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but lacks the oxetane ring.
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: Contains a thienothiophene ring instead of an oxetane ring.
Carbazole-benzonitrile derivatives: Used in OLED applications, similar to 4-(3-Aminooxetan-3-yl)benzonitrile.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(3-aminooxetan-3-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEPHXDQYHLAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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